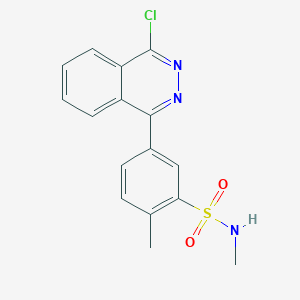
5-(4-クロロフタラジン-1-イル)-N,2-ジメチルベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide is a compound that belongs to the class of phthalazine derivatives Phthalazine derivatives are known for their diverse biological activities and pharmacological properties
科学的研究の応用
5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other phthalazine derivatives with potential biological activities.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Medicine: It is investigated for its potential therapeutic applications, including its use as an antihypertensive and antitumor agent.
作用機序
Target of Action
The primary targets of 5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide are cancer cell lines, namely: hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and prostate cancer (PC3) . The compound interacts with these cells, affecting the expression levels of caspase-8, VEGF, NF-κB P65, and TNF-α .
Mode of Action
The compound interacts with its targets, leading to changes in the expression levels of several proteins. It raises the level of caspase-8, a protein involved in the initiation of apoptosis, or programmed cell death . It also affects the levels of VEGF, a signal protein that stimulates the formation of blood vessels, and NF-κB P65, a protein complex that controls DNA transcription and cell survival . Additionally, it reduces the level of TNF-α, a cell signaling protein involved in systemic inflammation .
Biochemical Pathways
The compound affects several biochemical pathways. By raising the level of caspase-8, it initiates the apoptosis pathway, leading to cell death . By affecting the levels of VEGF and NF-κB P65, it influences the angiogenesis pathway and the NF-κB signaling pathway, respectively . These changes can lead to the inhibition of tumor growth and spread .
Result of Action
The compound has shown promising results in terms of its action on cancer cells. It has demonstrated antiproliferative activity, inhibiting the growth of cancer cells . It has also shown immunomodulatory properties, reducing the level of TNF-α, a protein involved in systemic inflammation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide typically involves the reaction of 4-chlorophthalazine with N,2-dimethylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is scaled up to accommodate larger quantities of reactants and products. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
化学反応の分析
Types of Reactions
5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted phthalazine derivatives .
類似化合物との比較
Similar Compounds
Vatalanib: A phthalazine derivative known for its anticancer properties.
Azelastine: An antihistamine with a phthalazine core structure.
Hydralazine: An antihypertensive agent with a phthalazine ring.
Uniqueness
5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of both chlorophthalazine and dimethylbenzenesulfonamide moieties.
特性
IUPAC Name |
5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-10-7-8-11(9-14(10)23(21,22)18-2)15-12-5-3-4-6-13(12)16(17)20-19-15/h3-9,18H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUKMYOVAYYXLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl)S(=O)(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Methylbenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2356365.png)
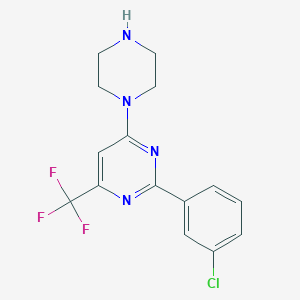

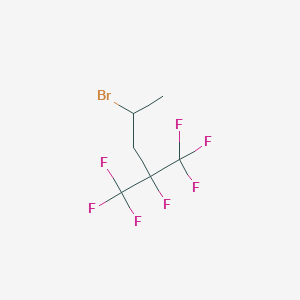
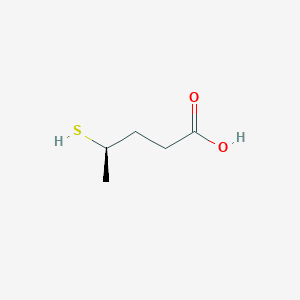
![N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2356379.png)
![9-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2356381.png)
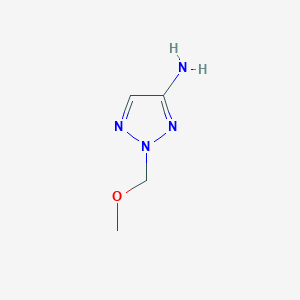
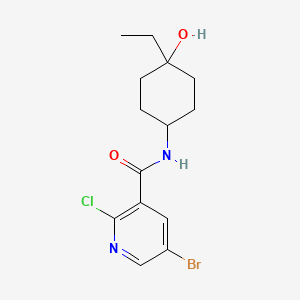
![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2356384.png)
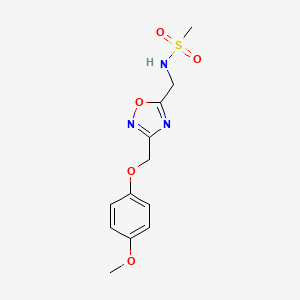
![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2356386.png)
![2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B2356387.png)
![6-(3,5-Dimethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
